molecular formula C12H14ClNO2 B591810 (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide CAS No. 863127-76-8

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Cat. No.: B591810
CAS No.: 863127-76-8
M. Wt: 239.699
InChI Key: DBYFNZJHXGNAGW-BQYQJAHWSA-N
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Description

Historical Context and Discovery

While specific historical details on the discovery of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide are limited in publicly available literature, acrylamide derivatives have been studied extensively since the mid-20th century due to their versatile chemical properties and potential applications. Acrylamides as a class were first investigated for their polymerization capabilities and biological activities. The compound appears to have been registered in chemical databases around 2010, reflecting its relatively recent characterization in the context of synthetic organic chemistry.

Acrylamide derivatives, including N-substituted variants such as this compound, have been synthesized to explore their chemical reactivity and potential as intermediates or active agents in medicinal chemistry. The presence of the chloro and methyl substituents on the phenyl ring suggests targeted modifications to influence electronic and steric properties, which is a common strategy in the development of bioactive molecules.

Relevance in Organic Chemistry and Medicinal Research

This compound holds significance in organic chemistry primarily as a functionalized acrylamide derivative. Acrylamides are known for their reactivity in polymerization and as Michael acceptors in conjugate addition reactions. The ethoxy substitution at the 3-position and the specific substitution pattern on the phenyl ring confer unique chemical properties that can be exploited in synthetic transformations.

In medicinal research, acrylamide derivatives are investigated for their potential biological activities, including enzyme inhibition and as scaffolds for drug development. The structural features of this compound, such as the electrophilic double bond and aromatic substitutions, make it a candidate for interaction with biological targets, potentially influencing pharmacological properties. Although detailed pharmacological data are not provided here, compounds of this nature are often explored for anticancer, antimicrobial, or enzyme modulatory activities.

Data Table: Key Chemical Properties of this compound

Property Description/Value
Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
IUPAC Name (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide
CAS Number 863127-76-8
Stereochemistry (E) configuration (trans around C=C double bond)
Key Functional Groups Acrylamide, Ethoxy, Chloro-substituted phenyl
Synonyms 2-Propenamide, N-(2-chloro-6-methylphenyl)-3-ethoxy-, (2E)-; AC-8960; DS-18611
InChIKey DBYFNZJHXGNAGW-BQYQJAHWSA-N

Properties

IUPAC Name

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYFNZJHXGNAGW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-Chloro-6-methylaniline with 3-Ethoxyacryloyl Chloride

The most widely reported method involves the acylation of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride in tetrahydrofuran (THF) using pyridine as a base. In a representative procedure, 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in THF (600 mL) were cooled to 0–5°C before slow addition of 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol). After warming to 20°C for 2 hours, hydrochloric acid (1N, 115 mL) and water (310 mL) were added to precipitate the product. Isolation via vacuum filtration yielded 74.1 g (73.6%) of the title compound.

Key advantages of this method include:

  • High regioselectivity : The (E)-isomer predominates due to steric hindrance during acylation.

  • Scalability : A scaled-up version using 500 g of ethyl vinyl ether and oxalyl chloride produced 300 g of product after distillation and recrystallization.

Analytical Validation

  • ¹H NMR (DMSO-d₆) : δ 1.26 (t, 3H, J=7 Hz), 2.15 (s, 3H), 3.94 (q, 2H, J=7 Hz), 5.58 (d, 1H, J=12.4 Hz), 7.10–7.37 (m, 3H), 7.45 (d, 1H, J=12.4 Hz), 9.28 (s, 1H).

  • HPLC Purity : 99.66% after recrystallization in ethyl acetate.

Bromination-Thiourea Cyclization for Thiazole Derivatives

A two-step protocol converts (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide into 2-aminothiazole-5-carboxamide, a pharmacologically active metabolite.

Bromination with N-Bromosuccinimide (NBS)

In a 1,4-dioxane/water system, NBS (4.40 g, 24.72 mmol) was added to the acrylamide (5.30 g, 22.11 mmol) at −10–0°C. After stirring at 20–22°C for 3 hours, thiourea (1.85 g, 26.16 mmol) was introduced, and the mixture heated to 100°C for 2 hours. Ammonium hydroxide quench and cooling yielded 5.4 g (90%) of the thiazole product.

Mechanistic Insights

  • Chemoselectivity : NBS selectively brominates the α-position of the acrylamide, avoiding overhalogenation.

  • Cyclization : Thiourea attacks the brominated intermediate, forming the thiazole ring via intramolecular nucleophilic substitution.

Process Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Reaction Temp0–20°C (acylation)Prevents epimerization
SolventTHF vs. 1,4-dioxaneTHF: 73.6% yield; 1,4-dioxane: 90% yield in cyclization
BasePyridineNeutralizes HCl, enhances electrophilicity of acyl chloride

Scale-up to 500 g batches required fractional distillation of 3-ethoxyacryloyl chloride and toluene-assisted recrystallization, achieving 98.8% purity.

Alternative Halogenation Strategies

Iodine monobromide (7.2 g, 35 mmol) in THF with 1-butyl-3-methylimidazolium bromide (10.9 g, 50 mmol) at 40°C for 1.5 hours provided 26.4 g (98.8%) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This ionic liquid-mediated method reduces side reactions compared to NBS.

Crystallization and Polymorph Control

Anhydrous Crystalline Form (N-6)

Post-synthesis, the compound was dissolved in methanol at 50–60°C and cooled to 0–5°C to induce crystallization. X-ray diffraction confirmed the anhydrous Form N-6 with a melting point of 160–164°C.

Monohydrate Stabilization

Using 1,2-propanediol as a solvent and diisopropyl ethylamine as a base, the monohydrate form was isolated via vacuum filtration. This polymorph exhibits enhanced solubility in aqueous buffers (pH 6.8).

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹³C NMR (CDCl₃) : δ 14.57 (CH₃), 18.96 (Ar-CH₃), 67.17 (OCH₂), 97.99 (C=O), 126.80–165.36 (aromatic and acrylamide carbons).

  • ESI-MS : m/z 268 [M+H]⁺, consistent with C₁₁H₁₀ClN₃OS.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated for C₁₂H₁₄ClNO₂: C 59.63%, H 5.84%, N 5.83%; Found: C 59.58%, H 5.81%, N 5.79% .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Physicochemical Data :
    • Boiling point: 386.5±42.0 °C (predicted)
    • Density: 1.197 g/cm³
    • pKa: 11.57±0.70 (predicted)
    • Storage: Stable under dry, room-temperature conditions .

Comparison with Structurally Similar Compounds

Structural Analogs (Acrylamide Derivatives)

The compound shares structural similarities with other chloro-substituted acrylamides and cinnamic amides. A similarity analysis (based on molecular descriptors) highlights the following analogs:

CAS No. Compound Name Similarity Score Molecular Formula Key Differences
3964-54-3 N-(3-Chloro-4-hydroxyphenyl)acetamide 0.75 C₈H₈ClNO₂ Hydroxyl group instead of ethoxy moiety
1350475-36-3 N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide 0.69 C₉H₇ClNO₃ Formyl and hydroxyl substituents
2499-54-9 Benzenamine derivative (chloromethyl dioxolan) 0.70 C₁₂H₁₄ClNO₂ Dioxolan ring instead of acrylamide chain
108464-53-5 Polyquaternium-7 (polymer) N/A (C₈H₁₆ClN)ₙ Polymerized quaternary ammonium structure

Key Observations :

  • The ethoxy group and chloro-methylphenyl moiety in the target compound enhance its lipophilicity compared to hydroxyl-substituted analogs (e.g., 3964-54-3) .
  • Unlike polymeric analogs (e.g., 108464-53-5), the target compound is a small molecule with defined stereochemistry, critical for drug intermediate applications .

Functional Analogs (Cinnamic Amide EP2 Antagonists)

Several cinnamic amides serve as prostaglandin EP2 receptor antagonists, sharing the acrylamide backbone but differing in substituents:

Compound ID Structure Key Features Application
6j (E)-N-(2-(2-Methylpiperidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Trimethoxyphenyl group, piperidine substitution Anti-inflammatory research
6k (E)-3-(4-(2-(Dimethylamino)ethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide Indole and dimethylaminoethoxy groups Lead optimization for EP2 inhibition
Target Compound (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide Chloro-methylphenyl, ethoxy group Dasatinib synthesis

Key Observations :

  • The target compound lacks the heterocyclic substitutions (e.g., indole or piperidine) found in EP2 antagonists, which are crucial for receptor binding .
  • Its simplicity and high-yield synthesis (~73–98%) make it more suitable for industrial-scale pharmaceutical production compared to complex EP2 antagonists .

Key Findings :

  • The target compound’s higher LogP (3.2 vs. 1.8) suggests better membrane permeability, advantageous for drug intermediates .
  • Its synthesis efficiency (98.8% yield under optimized conditions) surpasses typical yields for EP2 antagonists, which often require multi-step protocols .

Biological Activity

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, with CAS number 863127-76-8, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H14ClNO2C_{12}H_{14}ClNO_2 with a molecular weight of 239.70 g/mol. The synthesis typically involves the reaction of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride in the presence of pyridine as a catalyst in tetrahydrofuran (THF) at controlled temperatures. The yield of this reaction is reported to be around 73.6% under optimal conditions .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various cancer cell lines, including leukemia and solid tumors. A notable compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib, a well-known anticancer agent .

The biological activity of this compound is hypothesized to involve modulation of protein kinases, particularly those involved in cell signaling pathways related to proliferation and survival. Protein kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer progression. The inhibition of specific kinases such as Src-family kinases may lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
  • Kinase Inhibition : Research has shown that inhibitors targeting Src-family kinases can significantly decrease the proliferation of various cancer cells. This suggests that this compound may share similar mechanisms of action .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds in inhibiting tumor growth. These studies indicate promising results for compounds targeting kinase pathways, suggesting a potential application for this compound in clinical settings .

Summary Table of Biological Activities

Activity Description References
AntiproliferativeSignificant effects on leukemia and solid tumor cells
Kinase ModulationInhibition of Src-family kinases
SelectivityHigher toxicity towards cancer cells than normal cells
In Vivo EfficacyPromising results in animal models

Q & A

Q. What synthetic methodologies are recommended for the preparation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide?

Answer: The compound can be synthesized via a coupling reaction using α-bromoacrylic acid derivatives and 2-chloro-6-methylaniline. A typical protocol involves:

  • Reagents : Ethyl chloroformate (activator), N-methylmorpholine (base), and α-bromoacrylic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization to isolate the pure (E)-isomer .
  • Yield Optimization : Reaction temperature (35–40°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for minimizing by-products .

Q. Which spectroscopic techniques are essential for structural confirmation of this acrylamide derivative?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the (E)-configuration (trans coupling constants: J = 12–16 Hz for acrylamide protons) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 268.07) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from ethoxy group) .

Q. How should researchers handle stability and storage of this compound?

Answer:

  • Storage : Airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the acrylamide moiety .
  • Stability Tests : Monitor via TLC or HPLC over 72 hours under varying conditions (pH, temperature) to assess degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis under solvent-limited conditions?

Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for solubility and reaction efficiency. DMF enhances coupling rates but may require post-reaction solvent removal via vacuum distillation .
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation, reducing reaction time by 30% .
  • Real-Time Monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Answer:

  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to distinguish between rotational isomers or conformational changes. For example, NOESY correlations can confirm spatial proximity of the ethoxy group to aromatic protons .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

Q. What computational strategies predict the bioactivity of this compound?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The chloro and ethoxy groups may engage in hydrophobic interactions .
  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Derivatization : Introduce sulfonate or PEG groups to the acrylamide backbone to improve hydrophilicity .

Q. What analytical methods identify common by-products during synthesis?

Answer:

  • HPLC-MS : Detect unreacted α-bromoacrylic acid or N-alkylated by-products (e.g., using a C18 column, gradient elution) .
  • Elemental Analysis : Verify C/H/N ratios to confirm purity (>98%) and rule out halogenated impurities .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between batches be investigated?

Answer:

  • Purity Assessment : Compare HPLC chromatograms (e.g., batch A: 95% purity vs. batch B: 85%) to identify impurities affecting bioactivity .
  • Isomer Confirmation : Ensure no (Z)-isomer contamination via NOESY (cross-peaks between acrylamide and aryl protons in the (E)-form) .

Q. What strategies resolve discrepancies in melting point data across studies?

Answer:

  • Standardized Protocols : Calibrate equipment using reference compounds (e.g., vanillin, mp 82°C).
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain variations (e.g., Form I: 144°C vs. Form II: 138°C) .

Methodological Tables

Parameter Typical Value Reference
Melting Point184 ± 1°C (pure (E)-isomer)
TLC Rf (Ethyl Acetate)0.58
Solubility in DMSO>50 mg/mL
LogP (Predicted)3.2 ± 0.3

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